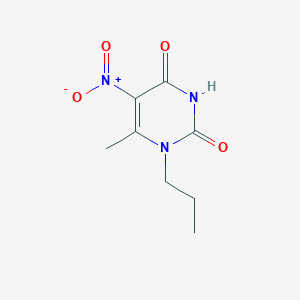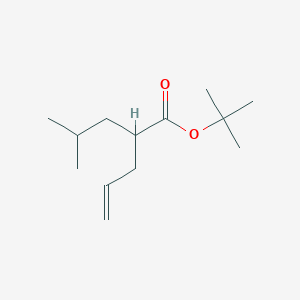
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C13H24O2. This compound is characterized by its ester functional group and a pentenoic acid backbone, which includes a double bond at the fourth carbon position. The compound is also known for its structural complexity, featuring both a 2-methylpropyl and a 1,1-dimethylethyl (tert-butyl) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-Pentenoic acid with 2-methylpropanol and tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Ammonia or amines for converting the ester to amides.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Amides: and from substitution reactions.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The double bond in the pentenoic acid moiety can participate in addition reactions, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are primarily related to its reactivity as an ester and an alkene.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the 2-methylpropyl group.
3-Butenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene position.
2-Methyl-3-pentenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene and methyl group position.
Uniqueness
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is unique due to its combination of a pentenoic acid backbone with both a 2-methylpropyl and a 1,1-dimethylethyl group
Propriétés
Numéro CAS |
208579-48-0 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
tert-butyl 2-(2-methylpropyl)pent-4-enoate |
InChI |
InChI=1S/C13H24O2/c1-7-8-11(9-10(2)3)12(14)15-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3 |
Clé InChI |
JOYPGJFSOQXWPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
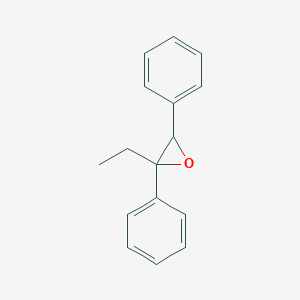
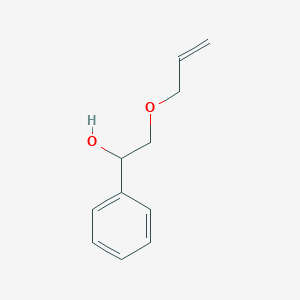
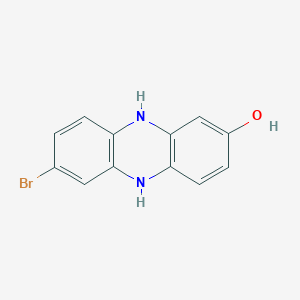

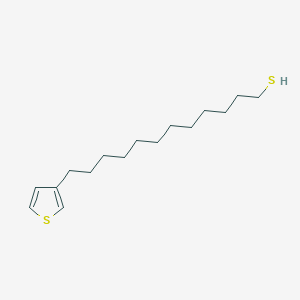
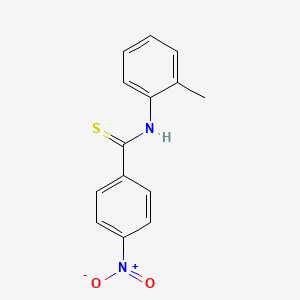

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
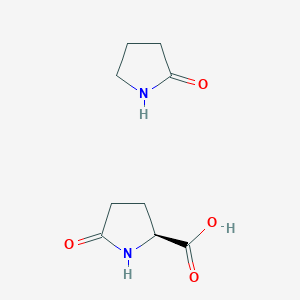
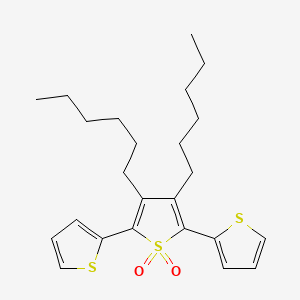
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
